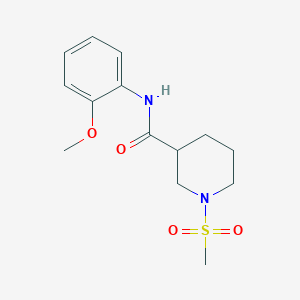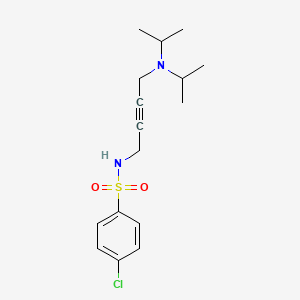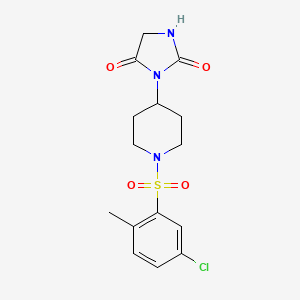![molecular formula C18H15N3O3 B2872080 N-([1,1'-biphenyl]-2-yl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1351643-63-4](/img/structure/B2872080.png)
N-([1,1'-biphenyl]-2-yl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl compounds are a class of organic compounds which contain two phenyl rings . They are notable as starting materials for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
Synthesis Analysis
Biphenyl compounds can be synthesized through various methods. One common method is the Friedel-Crafts alkylation reaction, an electrophilic aromatic substitution reaction in which a carbocation is attacked by a pi bond from an aromatic ring .Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . The 3D structure of these compounds can be viewed using computational chemistry software .Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions. For instance, they can participate in Friedel-Crafts acylation reactions, where an aromatic substrate reacts with an acid chloride in the presence of an aluminum chloride catalyst to introduce an acyl group into the aromatic ring .Physical and Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A range of compounds, including dihydropyrimidinone derivatives, have been synthesized and evaluated for their potential as therapeutics in various disease models. For example, dihydropyrimidinone-isatin hybrids have been designed, synthesized, and evaluated for their in vitro Reverse Transcriptase (RT) inhibitory activity, showing promise as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds demonstrate higher RT inhibitory activity than standard treatments, highlighting their potential in HIV therapy (Devale et al., 2017).
Drug Discovery and Development
Compounds with a pyrimidine base have been investigated for their ability to modulate gene expression, specifically targeting NF-kappaB and AP-1 transcription factors. These studies aim to improve potential oral bioavailability and understand the structure-activity relationships, offering insights into the design of more effective therapeutic agents (Palanki et al., 2000).
Antidiabetic and Antihypertensive Activities
The synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives highlight the potential of such compounds in managing diabetes through mechanisms like α-amylase inhibition (Lalpara et al., 2021). Furthermore, dihydropyrimidines have been synthesized and tested for their antihypertensive activity, offering a basis for further exploration in the treatment of hypertension (Rana et al., 2004).
Materials Science
In materials science, compounds based on pyrimidine structures have been utilized to synthesize aromatic polyamides and polyimides with potential applications in high-performance materials. These materials exhibit desirable properties such as solubility in polar solvents, high glass transition temperatures, and stability at elevated temperatures, indicating their use in various industrial applications (Yang & Lin, 1994).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-2,4-dioxo-N-(2-phenylphenyl)-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-21-17(23)14(11-19-18(21)24)16(22)20-15-10-6-5-9-13(15)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,24)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMOUZOXEKSYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2871998.png)

![2-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872002.png)


![2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one](/img/structure/B2872007.png)

![methyl 2-[5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2872010.png)
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one](/img/structure/B2872011.png)
![3-chloro-N-(2-{3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl}ethyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2872013.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B2872016.png)


![3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol](/img/structure/B2872019.png)
